molecular formula C15H12N8O2 B5316528 2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide

2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide

Katalognummer: B5316528
Molekulargewicht: 336.31 g/mol
InChI-Schlüssel: YEGNUAMLWQCPPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide, also known as ANA-12, is a small molecule inhibitor of the TrkB receptor. TrkB is a receptor for brain-derived neurotrophic factor (BDNF), which is a protein that plays an important role in the growth, development, and survival of neurons in the brain. ANA-12 has been shown to be a useful tool in studying the role of BDNF and TrkB in various physiological and pathological conditions.

Wirkmechanismus

2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide is a competitive inhibitor of the TrkB receptor. It binds to the ATP-binding site of the receptor, preventing the binding of BDNF. This results in the inhibition of downstream signaling pathways that are activated by BDNF binding to TrkB. The specific downstream effects of this compound depend on the cell type and the context of the experiment.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in different cell types and experimental systems. In general, this compound inhibits the downstream signaling pathways that are activated by BDNF binding to TrkB. This can result in a decrease in cell survival, neurite outgrowth, and synaptic plasticity, among other effects. This compound has also been shown to have anti-inflammatory effects in some contexts.

Vorteile Und Einschränkungen Für Laborexperimente

2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide has several advantages as a tool for studying BDNF and TrkB signaling. It is a small molecule inhibitor that can be easily administered to cells or animals. It is highly specific for TrkB and does not affect other neurotrophin receptors or other signaling pathways. However, this compound has some limitations as well. It is not a perfect inhibitor, and some residual TrkB activity may remain even at high concentrations of this compound. Additionally, this compound may have off-target effects in some experimental systems.

Zukünftige Richtungen

There are several future directions for research involving 2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide. One area of interest is the role of BDNF and TrkB signaling in neurodegenerative diseases. This compound has been shown to be effective in animal models of Alzheimer's disease, Parkinson's disease, and Huntington's disease, and further research is needed to determine whether this compound or other TrkB inhibitors could be useful in treating these diseases in humans. Another area of interest is the role of BDNF and TrkB signaling in addiction and other psychiatric disorders. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine whether TrkB inhibitors could be useful in treating addiction in humans. Finally, there is interest in developing more potent and specific TrkB inhibitors that could be used in a clinical setting.

Synthesemethoden

The synthesis of 2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide involves a series of chemical reactions starting with commercially available starting materials. The synthesis was first reported by Carmichael et al. in 2010. The method involves the preparation of a key intermediate, followed by a coupling reaction with naphthalene-1-acetic acid to yield this compound. The overall yield of the synthesis is around 10%.

Wissenschaftliche Forschungsanwendungen

2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide has been used extensively in scientific research to study the role of BDNF and TrkB in various physiological and pathological conditions. This compound has been shown to be effective in blocking the binding of BDNF to TrkB, which allows researchers to study the downstream effects of BDNF signaling in a more controlled manner. This compound has been used in studies of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease, as well as in studies of depression, anxiety, and addiction.

Eigenschaften

IUPAC Name

2-[5-(4-amino-1,2,5-oxadiazol-3-yl)tetrazol-1-yl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N8O2/c16-14-13(19-25-20-14)15-18-21-22-23(15)8-12(24)17-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H2,16,20)(H,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGNUAMLWQCPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C(=NN=N3)C4=NON=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.